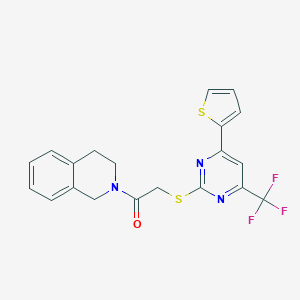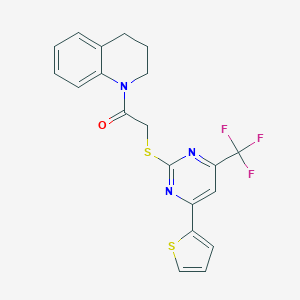![molecular formula C22H23N3O5S2 B284380 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide, also known as AMPP, is a thiazolidinedione derivative that has shown potential in various scientific research applications. This compound is synthesized through a multistep reaction process, and its mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ).
作用机制
The mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide involves the activation of PPARγ. PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and adipogenesis. This, in turn, leads to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide in lab experiments is its potential as an antidiabetic agent. Its ability to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells makes it a promising candidate for the treatment of type 2 diabetes. Additionally, its potential as a cancer treatment makes it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound for research purposes.
未来方向
There are several future directions for research on 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antidiabetic and anticancer agent. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide involves a multistep reaction process, starting with the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide to form 4-methylbenzenesulfonylthiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate and allyl bromide to form the allyl derivative. The final product is obtained through the reaction of the allyl derivative with 3-methoxyphenylacetic acid and triethylamine. The yield of this compound obtained through this method is approximately 50%.
科学研究应用
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential in various scientific research applications. One of the most significant areas of research is its potential as an antidiabetic agent. Studies have shown that this compound can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. Additionally, this compound has shown potential in the treatment of cancer, as it can inhibit the growth and proliferation of cancer cells.
属性
分子式 |
C22H23N3O5S2 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-12-25-21(27)19(14-20(26)23-16-6-5-7-17(13-16)30-3)31-22(25)24-32(28,29)18-10-8-15(2)9-11-18/h4-11,13,19H,1,12,14H2,2-3H3,(H,23,26) |
InChI 键 |
XJPMWQWOASKCFU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC)CC=C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)


![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
